1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one (CPTP) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CPTP has a unique chemical structure that makes it an attractive target for drug discovery programs.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one is not fully understood, but it is believed to act on several molecular targets in the body. One proposed mechanism of action is the inhibition of voltage-gated sodium channels, which can reduce the excitability of neurons and decrease the likelihood of seizures. 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one has also been shown to modulate the activity of GABA receptors, which can further enhance its anticonvulsant effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one has been shown to exhibit several biochemical and physiological effects in animal models. It has been shown to reduce the number and severity of seizures in several animal models of epilepsy. 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one has also been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in moderate yields. 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one also exhibits a wide range of pharmacological activities, which makes it an attractive target for drug discovery programs. However, 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one also has several limitations. It is not very soluble in water, which can make it difficult to administer in animal models. Additionally, the exact mechanism of action of 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one is not fully understood, which can make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one. One area of research is the development of new synthetic methods to improve the yield and purity of 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one. Another area of research is the investigation of the molecular targets of 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one and its mechanism of action. Additionally, 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one could be further investigated for its potential use as a lead compound for the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one is a multi-step process that involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form 3-chloro-1-phenylbutan-1-one. This intermediate is then reacted with urea to form 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one. The overall yield of this synthesis method is moderate, and several modifications have been proposed to improve the yield and purity of 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one has also been investigated for its potential use as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-4-9(7-8)13-6-2-5-12-10(13)14/h1,3-4,7H,2,5-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLYGKQITJBJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14162-17-5 |
Source
|
Record name | 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.